molecular formula C10H8I3NO4 B14604854 (3-Acetamido-2,4,6-triiodophenoxy)acetic acid CAS No. 61052-33-3

(3-Acetamido-2,4,6-triiodophenoxy)acetic acid

Cat. No.: B14604854
CAS No.: 61052-33-3
M. Wt: 586.89 g/mol
InChI Key: IJQNCMOVPZPIHZ-UHFFFAOYSA-N
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Description

(3-Acetamido-2,4,6-triiodophenoxy)acetic acid is an organic compound characterized by the presence of three iodine atoms, an acetamido group, and a phenoxyacetic acid moiety. This compound is notable for its high iodine content, which makes it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Acetamido-2,4,6-triiodophenoxy)acetic acid typically involves the iodination of a phenoxyacetic acid derivative followed by the introduction of an acetamido group. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The acetamido group is then introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and acetylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Acetamido-2,4,6-triiodophenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can remove iodine atoms, leading to deiodinated derivatives.

    Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides are employed under basic conditions.

Major Products

The major products formed from these reactions include deiodinated derivatives, substituted phenoxyacetic acids, and oxidized carboxylic acids.

Scientific Research Applications

(3-Acetamido-2,4,6-triiodophenoxy)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other iodinated compounds.

    Biology: Employed in radiolabeling studies due to its high iodine content.

    Medicine: Investigated for its potential use in diagnostic imaging and as a contrast agent in radiographic procedures.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Acetamido-2,4,6-triiodophenoxy)acetic acid involves its interaction with molecular targets through its iodine atoms and acetamido group. The iodine atoms can participate in halogen bonding, while the acetamido group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s binding affinity and specificity for various targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Acetamido-2,4,6-triiodobenzoic acid
  • 3-Acetamido-2,4,6-triiodophenol
  • 3-Acetamido-2,4,6-triiodophenylacetic acid

Uniqueness

(3-Acetamido-2,4,6-triiodophenoxy)acetic acid is unique due to its specific structural features, including the phenoxyacetic acid moiety, which distinguishes it from other iodinated compounds. This structural uniqueness contributes to its distinct chemical reactivity and applications.

Properties

CAS No.

61052-33-3

Molecular Formula

C10H8I3NO4

Molecular Weight

586.89 g/mol

IUPAC Name

2-(3-acetamido-2,4,6-triiodophenoxy)acetic acid

InChI

InChI=1S/C10H8I3NO4/c1-4(15)14-9-5(11)2-6(12)10(8(9)13)18-3-7(16)17/h2H,3H2,1H3,(H,14,15)(H,16,17)

InChI Key

IJQNCMOVPZPIHZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(=C(C=C1I)I)OCC(=O)O)I

Origin of Product

United States

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